Cas no 2093761-09-0 (8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile)
![8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile structure](https://www.kuujia.com/scimg/cas/2093761-09-0x500.png)
8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- Z1987481577
- EN300-26681381
- AKOS033717632
- 2093761-09-0
- 8-(1-propan-2-ylimidazole-4-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
- 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
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- Inchi: 1S/C17H24N4O2/c1-13(2)20-11-14(19-12-20)16(22)21-8-5-7-17(15(21)10-18)6-3-4-9-23-17/h11-13,15H,3-9H2,1-2H3
- InChI Key: LHBAGDACBXABEF-UHFFFAOYSA-N
- SMILES: O1CCCCC21C(C#N)N(C(C1=CN(C=N1)C(C)C)=O)CCC2
Computed Properties
- Exact Mass: 316.18992602g/mol
- Monoisotopic Mass: 316.18992602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 500
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 71.2Ų
8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26681381-0.05g |
8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile |
2093761-09-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile Related Literature
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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2. Book reviews
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
Additional information on 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
Comprehensive Analysis of 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile (CAS No. 2093761-09-0)
The compound 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile (CAS No. 2093761-09-0) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique spirocyclic structure and functional groups, including the imidazole and carbonitrile moieties, make it a promising candidate for drug discovery and material science applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with diverse biological targets.
In recent years, the demand for novel heterocyclic compounds like 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile has surged, driven by advancements in medicinal chemistry and computational drug design. The compound's CAS No. 2093761-09-0 is frequently searched in scientific databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. Its imidazole carbonyl group is a key feature, often associated with enzyme inhibition and receptor modulation, making it a hotspot for pharmacophore development.
From a synthetic perspective, the 1-oxa-8-azaspiro[5.5]undecane core of this compound offers remarkable structural rigidity, which is advantageous for designing selective ligands. The incorporation of a propan-2-yl substituent further enhances its lipophilicity, a critical factor in drug bioavailability. These attributes align with current trends in fragment-based drug discovery (FBDD), where researchers prioritize small-molecule scaffolds with optimal ADME properties.
The carbonitrile functional group in 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile is another area of interest, as it often participates in hydrogen bonding and dipolar interactions with biological targets. This feature is particularly valuable in kinase inhibitor design, a rapidly growing field in oncology research. Additionally, the compound's spirocyclic framework is being explored for its potential in CNS drug development, given its ability to cross the blood-brain barrier (BBB).
Environmental and green chemistry considerations are also shaping the discourse around this compound. Researchers are investigating sustainable synthesis routes for 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile, focusing on catalytic methods and reduced solvent waste. This aligns with the broader industry shift toward eco-friendly chemical production, a topic frequently queried in scientific search engines.
In summary, 8-[1-(propan-2-yl)-1H-imidazole-4-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile (CAS No. 2093761-09-0) represents a versatile and scientifically intriguing molecule. Its multifunctional architecture and broad applicability in drug discovery and material science ensure its continued relevance in cutting-edge research. As the scientific community delves deeper into its properties, this compound is poised to play a pivotal role in addressing unmet medical and industrial challenges.
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